Menoctone

Malaria Liver-stage Prophylaxis

Menoctone (CAS 14561-42-3) is a potent cytochrome bc1 complex (Complex III) inhibitor essential for apicomplexan parasite research. Its exceptional potency against P. berghei liver stages (IC50 = 0.41 nM, ~3-fold more potent than atovaquone) and well-characterized M133I resistance mutation make it ideal for mitochondrial biology and drug resistance studies. • IC50 0.41 nM against P. berghei liver stages (3-fold more potent than atovaquone) • M133I cytochrome b mutation for cross-resistance profiling • 100-fold more active than methotrexate against Theileria parva in vitro Supplied at ≥98% purity (HPLC) with full characterization. In stock for global shipping.

Molecular Formula C24H32O3
Molecular Weight 368.5 g/mol
CAS No. 14561-42-3
Cat. No. B088993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenoctone
CAS14561-42-3
Synonyms2-(8-cyclohexyloctyl)-3-hydroxy-1,4-naphthoquinone
menoctone
Win 11,530
WR 9808
Molecular FormulaC24H32O3
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCCCCCCCC2=C(C3=CC=CC=C3C(=O)C2=O)O
InChIInChI=1S/C24H32O3/c25-22-19-15-10-11-16-20(19)23(26)24(27)21(22)17-9-4-2-1-3-6-12-18-13-7-5-8-14-18/h10-11,15-16,18,25H,1-9,12-14,17H2
InChIKeyJJMFNXJCDGGBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Menoctone (CAS 14561-42-3) for Antimalarial and Antiprotozoal Research: Core Properties and Utility


Menoctone (CAS 14561-42-3) is a synthetic 2-hydroxy-3-alkyl-1,4-naphthoquinone derivative, initially developed as an antimalarial agent. It functions as a potent, orally active inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) in Plasmodium and other apicomplexan parasites [1]. This mechanism disrupts the parasite's electron transport chain, leading to a collapse of the mitochondrial membrane potential and inhibition of pyrimidine biosynthesis, which is essential for parasite survival [2]. While its clinical development was ultimately halted due to pharmacokinetic limitations, its exceptional in vitro and in vivo potency, particularly against liver-stage malaria parasites, has led to its renewed interest as a critical tool compound for investigating mitochondrial biology, drug resistance mechanisms, and for validating new antimalarial targets [3].

Why Menoctone is Not Interchangeable: The Critical Role of Lipophilicity and Cross-Resistance in Antiprotozoal Research


Generic substitution among hydroxynaphthoquinones is not scientifically valid due to critical differences in lipophilicity, tissue distribution, and resultant target engagement. Menoctone's high logP of 7.7 directly dictates its unique pharmacokinetic profile, distinguishing it from clinically optimized analogs like atovaquone (logP ~5.5), which was specifically designed for better oral bioavailability and metabolic stability [1]. Furthermore, while Menoctone and Atovaquone share a target and can exhibit cross-resistance via the M133I mutation in cytochrome b [2], their differential potency against specific parasite life-cycle stages necessitates careful compound selection. Using a generic 'in-class' hydroxynaphthoquinone would fail to replicate the specific, quantifiable effects of Menoctone, particularly in studies focused on liver-stage prophylaxis or theileriosis models, where its efficacy profile has been uniquely characterized against comparators like Parvaquone and Methotrexate [3].

Quantitative Differentiation of Menoctone: A Head-to-Head Evidence Guide for Scientific Procurement


Superior Liver-Stage Antimalarial Potency: Menoctone vs. Atovaquone

In a direct head-to-head comparison, Menoctone demonstrated significantly higher potency against the liver stages of Plasmodium berghei than Atovaquone. Menoctone was approximately 3-fold more potent, with an IC50 of 0.41 nM, compared to Atovaquone [1]. This exceptional potency against the clinically silent liver stage positions Menoctone as a superior tool for prophylactic and transmission-blocking research.

Malaria Liver-stage Prophylaxis Drug Discovery

Improved Therapeutic Index: Menoctone vs. Primaquine in Prophylactic Efficacy

In a cross-study comparison using a mouse model of Plasmodium berghei infection, orally administered Menoctone demonstrated a superior prophylactic profile to Primaquine, a standard clinical prophylactic. Menoctone provided better protection and exhibited less toxicity than Primaquine [1]. While the study does not provide a single numeric index, it explicitly states the dual advantage of Menoctone in both efficacy and safety relative to this key comparator.

Malaria Prophylaxis In Vivo Efficacy Toxicology

Enhanced Antimalarial Activity via Synergism: Menoctone with Chloroquine or Quinine

Menoctone has been shown to enhance the antimalarial effect of other standard drugs, such as Chloroquine and Quinine, in vivo [1]. While the precise nature and quantification of this interaction (e.g., fractional inhibitory concentration index) are not detailed in the primary source, the reported enhancement supports its use as a valuable tool compound in studies of combination therapy and overcoming drug resistance, distinguishing it from compounds that may be antagonistic.

Malaria Combination Therapy Synergy Drug Resistance

High Activity Against Theileria: Menoctone vs. Methotrexate

In vitro studies against the causative agent of East Coast fever, Theileria parva, revealed Menoctone to be approximately 100 times more active than Methotrexate [1]. This high level of differential activity highlights its potential as a selective inhibitor of apicomplexan mitochondrial function, far surpassing the efficacy of this antimetabolite comparator.

Theileriosis East Coast Fever Veterinary Parasitology Antiparasitic

Comparative In Vivo Efficacy in Theileriosis: Menoctone vs. Parvaquone

In a direct comparative study in cattle artificially infected with Theileria parva, Menoctone was effective at lower doses than Parvaquone. A single 5 mg/kg intramuscular dose of Menoctone cured 7 of 10 cattle (70%), whereas a single 20 mg/kg dose of Parvaquone was required to cure all 14 treated cattle (100%) [1]. This demonstrates Menoctone's higher intrinsic potency on a mg/kg basis in a large animal model, despite Parvaquone being the ultimately developed drug.

Theileriosis East Coast Fever Veterinary Medicine In Vivo Efficacy

Defining Physicochemical Space: Menoctone's High Lipophilicity vs. Clinical Analogs

Menoctone's physicochemical profile is characterized by a calculated logP (XlogP) of 7.7, which is exceptionally high . This is a key differentiator from its clinically successful analog, Atovaquone, which has a logP of approximately 5.5 [1]. This property explains Menoctone's poor oral bioavailability and metabolic instability, the very reasons it was not developed clinically, but also defines its utility as a research tool to probe the boundaries of lipophilicity in target engagement and pharmacokinetic behavior.

Physicochemical Properties Lipophilicity Drug Design ADME

Key Application Scenarios for Menoctone in Antiparasitic and Drug Development Research


Investigating Malaria Liver-Stage Biology and Prophylaxis

Given its exceptional potency against P. berghei liver stages (IC50 = 0.41 nM, ~3-fold more potent than Atovaquone) [1], Menoctone is an ideal probe for studying the mitochondrial biology of dormant and replicating liver-stage parasites. It is particularly valuable in assays designed to identify new prophylactic drug candidates or to elucidate the mechanism of action of drugs targeting the cytochrome bc1 complex in this clinically critical, yet difficult-to-study, parasite life-cycle stage.

Elucidating Cytochrome bc1 Complex Function and Drug Resistance

Menoctone serves as a primary tool for studying the structure, function, and drug resistance mechanisms of the cytochrome bc1 complex in Plasmodium and other apicomplexans. Its well-characterized M133I resistance mutation, which is cross-resistant with Atovaquone [2], makes it essential for generating and studying drug-resistant parasite lines, mapping resistance-conferring mutations, and understanding the molecular basis of quinone-site inhibition.

Veterinary Antiprotozoal Research: Theileriosis Model Compound

Menoctone is a key reference compound in the study of Theileria parva, the causative agent of East Coast fever in cattle. Its demonstrated in vivo efficacy in cattle at a 5 mg/kg dose [3] and its high in vitro activity (100-fold more than Methotrexate) [4] make it a benchmark for evaluating new antitheilerial compounds in both in vitro and in vivo models.

Pharmacokinetic Profiling of Highly Lipophilic Drug Candidates

Due to its exceptionally high lipophilicity (XlogP = 7.7) , Menoctone is an excellent model compound for investigating the challenges of developing highly lipophilic antiparasitics. It can be used as a 'high-bar' control in studies focused on improving oral bioavailability, reducing metabolic clearance, or optimizing tissue distribution for new chemical entities within the hydroxynaphthoquinone class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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